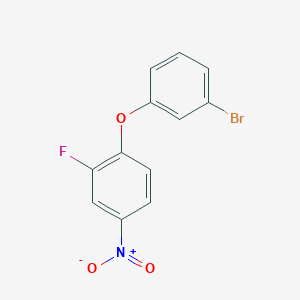

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Description

Properties

IUPAC Name |

1-(3-bromophenoxy)-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWZDBZBTWRFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651870 | |

| Record name | 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74660-86-9 | |

| Record name | 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a specialized aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Although not extensively documented in current literature, its chemical structure, featuring a unique combination of a bromophenoxy moiety and a fluoro-nitrophenyl group, suggests a rich reaction chemistry and a range of potential applications. This document outlines a plausible synthetic route based on established nucleophilic aromatic substitution principles, delves into the predicted physicochemical properties and reactivity of the molecule, and explores its potential as a scaffold in the development of novel therapeutic agents and functional materials. The insights provided herein are grounded in the known chemistry of its constituent functional groups and analogous structures, offering a valuable resource for researchers seeking to leverage this compound in their scientific endeavors.

Introduction: A Molecule of Untapped Potential

The strategic incorporation of halogen atoms and nitro groups into aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Fluorine, in particular, can significantly enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeation, and binding affinity.[1][2] Similarly, bromine-containing compounds have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects, and serve as key intermediates in cross-coupling reactions.[3][4] The nitro group, a powerful electron-withdrawing moiety, not only activates the aromatic ring for nucleophilic substitution but can also be readily reduced to an amino group, providing a gateway to a diverse range of nitrogen-containing heterocycles.

This compound combines these key functionalities in a single, asymmetric diaryl ether structure. This unique arrangement of a bromine atom on one phenyl ring and fluorine and nitro groups on the other suggests a high degree of chemical versatility, allowing for selective transformations at multiple sites. This guide aims to provide a foundational understanding of this promising yet under-explored molecule.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₂H₇BrFNO₃ | Sum of atoms in the structure. |

| Molecular Weight | 328.10 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow crystalline solid | Typical for nitroaromatic compounds. |

| Melting Point | Moderately high | The rigid, polar structure would lead to significant intermolecular forces. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); Insoluble in water. | The polar nitro and ether groups will confer solubility in polar organic media, while the overall hydrophobicity of the two aromatic rings will limit water solubility. |

| ¹H NMR | Complex aromatic multiplets | The asymmetry of the molecule will result in distinct signals for each aromatic proton. |

| ¹³C NMR | Multiple aromatic signals | Expect distinct signals for each carbon atom due to the lack of symmetry. |

| ¹⁹F NMR | A single resonance | A single fluorine atom in a unique chemical environment. |

| IR Spectroscopy | Characteristic peaks for C-O-C (ether), C-NO₂ (nitro), C-F, and C-Br bonds. | These functional groups have well-defined infrared absorption frequencies. |

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is particularly effective for the synthesis of diaryl ethers when one of the aromatic rings is activated by electron-withdrawing groups.[5][6]

The proposed reaction involves the coupling of 1,2-difluoro-4-nitrobenzene with 3-bromophenol in the presence of a suitable base. The nitro group in the para position to the fluorine atom strongly activates the ring towards nucleophilic attack, making the fluorine at the 2-position a good leaving group.[5]

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. The document elucidates the primary synthetic route, focusing on the selection of starting materials, the underlying reaction mechanism, and a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both technical accuracy and practical applicability. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering a self-validating system for the reliable preparation of this important molecular scaffold.

Introduction: Strategic Importance of this compound

The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a versatile building block, incorporating several key functionalities that are amenable to further chemical transformations. The presence of a bromine atom allows for subsequent cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for amide bond formation or the construction of heterocyclic rings. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds. Consequently, the efficient and reliable synthesis of this intermediate is of paramount importance for the rapid exploration of chemical space in drug discovery programs.

Retrosynthetic Analysis and Selection of Starting Materials

The most logical and widely employed strategy for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction . This approach involves the coupling of a nucleophilic phenoxide with an electron-deficient aromatic ring bearing a suitable leaving group.

Disconnection Approach

A retrosynthetic disconnection of the ether linkage points to two primary starting materials:

-

Nucleophile: 3-Bromophenol

-

Electrophile: An activated fluoro-nitro-benzene derivative

Causality in Starting Material Selection

-

3-Bromophenol: This commercially available and relatively inexpensive starting material provides the 3-bromophenoxy moiety. The phenolic hydroxyl group is readily deprotonated by a suitable base to form the nucleophilic phenoxide.

-

1,2-Difluoro-4-nitrobenzene: This is the preferred electrophilic partner for several key reasons rooted in the principles of SNAr reactions.

-

Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO2) is positioned para to the fluorine atom at the 2-position. This placement is crucial as it delocalizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby stabilizing it and accelerating the rate-determining nucleophilic addition step.[1]

-

Role of the Fluorine Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. This is not due to its inherent stability as an anion in the way that iodide is in SN2 reactions, but rather due to its high electronegativity. The strong inductive effect of the fluorine atom polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The cleavage of the C-F bond occurs in the fast, rearomatization step of the reaction, so its strength is less critical than its activating effect on the initial attack.

-

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis proceeds via a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of 3-bromophenol with a base (e.g., potassium carbonate) to generate the more nucleophilic 3-bromophenoxide. This phenoxide then attacks the electron-deficient carbon atom bearing a fluorine atom on the 1,2-difluoro-4-nitrobenzene ring. This attack is regioselective for the fluorine at the 2-position due to the activating effect of the para-nitro group. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the oxygen atoms of the nitro group.

-

Elimination of the Leaving Group and Rearomatization: The aromaticity of the ring is restored in a rapid subsequent step involving the elimination of a fluoride ion, yielding the final product, this compound.

The reaction mechanism is illustrated below:

Caption: Mechanism of the SNAr reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and rationales for each manipulation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Bromophenol | 173.01 | ≥98% | Commercially Available |

| 1,2-Difluoro-4-nitrobenzene | 159.09 | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ≥99.5% | Commercially Available |

Step-by-Step Methodology

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.0 eq.), 1,2-difluoro-4-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Expertise & Experience: The use of a slight excess of the electrophile ensures complete consumption of the starting phenol. Anhydrous potassium carbonate is a suitable base for deprotonating the phenol without introducing water, which could lead to side reactions.

-

-

Solvent Addition and Inert Atmosphere: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromophenol. Purge the flask with dry nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Causality: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. An inert atmosphere prevents potential oxidation of the starting materials and intermediates.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromophenol) is consumed (typically 4-6 hours).

-

Trustworthiness: Reaction monitoring is crucial for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

-

-

Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.

-

Causality: The addition of water quenches the reaction and dissolves the inorganic salts. Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure a high recovery of the product.

-

-

Washing and Drying: Wash the combined organic layers sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Expertise & Experience: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and further dry the organic layer. Anhydrous magnesium sulfate is an efficient drying agent.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Trustworthiness: Flash column chromatography is a standard and effective method for purifying organic compounds, yielding the target molecule with high purity.

-

Characterization

The purified this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

| Chemical | Hazard Statements | Precautionary Statements |

| 3-Bromophenol | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. | Wear protective gloves/eye protection. Wash skin thoroughly after handling. |

| 1,2-Difluoro-4-nitrobenzene | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Keep away from heat/sparks/open flames. Use only in a well-ventilated area. Wear protective gloves/clothing/eye protection. |

| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/clothing/eye protection. |

| This compound | (As a newly synthesized compound, it should be handled with care, assuming it may be harmful). | Avoid contact with skin and eyes. Wear appropriate personal protective equipment. |

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By understanding the underlying principles of starting material selection and the reaction mechanism, researchers can confidently execute this protocol to obtain high yields of the desired product. The provided experimental procedure, coupled with safety and characterization guidelines, offers a comprehensive resource for the synthesis of this valuable intermediate in the pursuit of novel pharmaceuticals and agrochemicals.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

-

Millard, A. (2018). Nucleophilic Aromatic Substitution (SNAr). In Organic Chemistry (Vol. 2). LibreTexts. Retrieved from [Link]

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

European Patent Office. (2012). Process for the synthesis of organic compounds (EP 2266961 B1). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Mechanistic Pathway and Synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Abstract

Diaryl ethers are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals. Their synthesis is a subject of significant academic and industrial research. Among the most robust and reliable methods for constructing the C-O-C aryl ether linkage is the Nucleophilic Aromatic Substitution (SNAr) reaction. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of a specific diaryl ether, 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene. We will dissect the underlying reaction mechanism, explain the critical parameters governing its success, and provide a detailed, field-proven laboratory protocol for its synthesis.

The Theoretical Framework: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The formation of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr reaction targets an sp2-hybridized carbon within an aromatic ring.[1] This process is not concerted; it proceeds via a distinct two-step, addition-elimination mechanism.[2][3]

The Addition-Elimination Mechanism

The SNAr mechanism can be broken down into two fundamental steps:

-

Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group.[4][5] This initial attack is the slow, or rate-determining, step of the reaction because it temporarily disrupts the highly stable aromatic system of the benzene ring.[1][2][6]

-

Leaving Group Elimination (Fast Step): The aromaticity is restored in a rapid subsequent step where the leaving group is expelled from the complex.[1][2]

The Meisenheimer Complex: A Stabilized Intermediate

The disruption of aromaticity in the first step results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][4][7] The stability of this intermediate is paramount to the success of the reaction.

Pillars of a Successful SNAr Reaction

For an SNAr reaction to proceed efficiently, three conditions must be met:

-

An Activated Aromatic Ring: The aromatic ring must be rendered electron-poor, or "activated," by the presence of strong electron-withdrawing groups (EWGs).[2][5] The nitro group (-NO2) is an exceptionally potent activating group due to its ability to stabilize negative charge through both inductive and resonance effects.[1][5]

-

Strategic Placement of EWGs: The activating groups must be located in positions ortho or para to the leaving group.[2][3][5] This specific orientation allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the electron-withdrawing group via resonance, significantly stabilizing the intermediate and lowering the activation energy of the rate-determining step.[2][4] An EWG in the meta position offers minimal resonance stabilization and is therefore ineffective at promoting the reaction.[2][4]

-

A Good Leaving Group: The ring must contain a substituent that can depart with its pair of electrons. Halogens are common leaving groups. Counterintuitively, for SNAr reactions, the typical leaving group trend is F > Cl > Br > I.[3] This is because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage.[2][3] Fluorine's extreme electronegativity creates a more electrophilic carbon center, which accelerates the initial nucleophilic attack.[3][6][8]

Mechanistic Dissection: Formation of this compound

The synthesis of our target molecule involves the reaction between 3-bromophenol and 1,2-difluoro-4-nitrobenzene.

-

The Nucleophile: 3-bromophenol is a weak acid. In the presence of a base (e.g., potassium carbonate), it is deprotonated to form the much more potent 3-bromophenoxide anion.

-

The Electrophile: 1,2-difluoro-4-nitrobenzene is an ideal substrate. The nitro group at C4 is para to the fluorine at C1 and ortho to the fluorine at C2, activating both positions for nucleophilic attack.

Step-by-Step Reaction Pathway

Step A: Nucleophile Formation The reaction is initiated by treating 3-bromophenol with a base, such as potassium carbonate, to generate the 3-bromophenoxide nucleophile in situ.

Step B: Nucleophilic Attack and Meisenheimer Complex Formation (Rate-Determining) The 3-bromophenoxide attacks the C1 position of 1,2-difluoro-4-nitrobenzene. This position is highly activated due to the para nitro group and is generally favored over the C2 position. This attack forms a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, as shown in the resonance structures below.

Step C: Fluoride Elimination and Aromaticity Restoration (Fast) The Meisenheimer complex rapidly collapses, re-establishing the aromatic ring by ejecting the fluoride ion from the C1 position. This yields the final product, this compound.

Visualizing the Reaction Mechanism

The following diagram illustrates the complete SNAr mechanism for this transformation.

Caption: SNAr mechanism for the formation of the target diaryl ether.

Experimental Application Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 1,2-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 22-24 | 205-207 | Toxic, Irritant |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 31-34 | 236 | Corrosive, Irritant |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | N/A | Irritant |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Repro. Toxin, Irritant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |

| Brine (Saturated NaCl) | NaCl(aq) | N/A | N/A | ~108 | Non-hazardous |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 1124 | N/A | Non-hazardous |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and nitrogen inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1.0 eq.), 3-bromophenol (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction Execution: Place the flask under a nitrogen atmosphere and begin vigorous stirring. Heat the reaction mixture to 80-90 °C using a heating mantle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1,2-difluoro-4-nitrobenzene) is consumed (typically 4-8 hours).

-

Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of DMF used). A precipitate should form.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of DMF).

-

Work-up - Washing: Combine the organic layers and wash sequentially with 1 M NaOH(aq) to remove any unreacted phenol, then with water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Reaction Parameters at a Glance

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Ar-F:Ar-OH:Base) | 1 : 1.05 : 1.5 | A slight excess of phenol and sufficient base ensures complete consumption of the electrophile. |

| Solvent | DMF, DMSO | Polar aprotic solvents accelerate SNAr by solvating the cation, enhancing nucleophilicity. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier without significant side product formation. |

| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidative side reactions at elevated temperatures. |

| Expected Yield | 75-90% | Typical range for this efficient transformation after purification. |

Safety & Concluding Remarks

Safety: 1,2-Difluoro-4-nitrobenzene is toxic and an irritant. 3-Bromophenol is corrosive. DMF is a reproductive toxin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

The synthesis of this compound via the SNAr pathway is a highly efficient and predictable reaction. A thorough understanding of the underlying addition-elimination mechanism, particularly the roles of aromatic activation and the leaving group, empowers researchers to troubleshoot and adapt this protocol for the synthesis of a wide array of complex diaryl ethers critical to modern drug discovery and development.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry website. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts website. [Link]

-

The Organic Chemistry Tutor. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from YouTube. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from YouTube. [Link]

-

Chemistry LibreTexts. (2019, December 30). 18.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts website. [Link]

-

Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Retrieved from Reddit. [Link]

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from Chemistry Stack Exchange. [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts website. [Link]

-

UBC Chemistry. (2016, September 21). Revisiting the use of fluoride as a leaving group. Retrieved from UBC Chemistry website. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

Application Note: High-Purity Isolation of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene via Automated Flash Column Chromatography

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique optimized for efficiency and high-resolution separation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into method development, execution, and post-purification analysis to ensure the high purity required for subsequent synthetic transformations.

Introduction: The Rationale for High-Purity Synthesis

This compound is a versatile aromatic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring bromo, fluoro, and nitro functional groups, allows for diverse chemical modifications. The purity of this intermediate is paramount, as residual starting materials or synthetic byproducts can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final API.

Column chromatography is the chosen method for this purification due to its ability to separate compounds based on differences in their polarity and interaction with a stationary phase.[2][3] This protocol employs silica gel as the stationary phase, which, being polar, effectively retains the moderately polar target compound while allowing for the differential elution of impurities using a non-polar to moderately polar mobile phase gradient.

Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to large-scale column chromatography, it is essential to develop an optimal mobile phase system using Thin-Layer Chromatography (TLC).[4][5] TLC is an analytical technique that predicts the separation achievable on a silica column.[4][5]

Objective: To identify a solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf range typically ensures good separation from both less polar and more polar impurities during column chromatography.

Protocol:

-

Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

-

Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.

-

Elution: Develop each plate in a sealed chamber containing a different ratio of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).

-

Visualization: After the solvent front nears the top of the plate, remove and dry it. Visualize the separated spots under a UV lamp (254 nm). The target compound, containing aromatic rings, should be UV active.

-

Rf Calculation: Calculate the Rf value for the main spot in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The solvent system that yields an Rf value in the target range of 0.2-0.4 will be used as the starting point for the flash chromatography mobile phase.

Detailed Protocol: Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system, which offers superior control over flow rate and gradient formation compared to traditional gravity columns.

Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Anhydrous Sodium Sulfate

-

HPLC-grade Hexane

-

HPLC-grade Ethyl Acetate

-

Dichloromethane (for sample loading)

-

-

Equipment:

-

Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)

-

Pre-packed or self-packed silica gel column

-

Fraction Collector

-

Rotary Evaporator

-

TLC plates, chamber, and UV lamp

-

Column Preparation and Equilibration

-

Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for difficult separations.[6]

-

Packing (if using a self-packed column): Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[6][7] Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[6][8] Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6][9]

-

Equilibration: Flush the packed column with 2-3 column volumes of the initial mobile phase until the baseline on the detector is stable and all air is displaced.[10]

Sample Loading

Proper sample loading is critical for achieving sharp separation bands.

-

Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Inject this solution directly onto the top of the column. This method is quick but can sometimes lead to band broadening if too much solvent is used.

-

Dry Loading (Recommended): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[6] Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[11] Carefully apply this powder evenly onto the top sand layer of the equilibrated column. This technique generally results in better resolution.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is recommended for separating the target compound from a mixture of impurities with varying polarities.

-

Gradient Program: Based on the preliminary TLC analysis, program a linear gradient. For example, if the optimal TLC Rf was achieved with 85:15 Hexane:Ethyl Acetate, a suitable gradient might be:

-

Initial: 95:5 Hexane:Ethyl Acetate for 2 column volumes (to elute very non-polar impurities).

-

Gradient: Linearly increase to 75:25 Hexane:Ethyl Acetate over 10-12 column volumes.

-

Hold: Maintain 75:25 Hexane:Ethyl Acetate for 2-3 column volumes (to elute the target compound).

-

Flush: Increase to 100% Ethyl Acetate to remove highly polar impurities from the column.

-

-

Flow Rate: Set a flow rate appropriate for the column size.

-

Detection: Monitor the elution profile using the system's UV detector. This compound should show a strong absorbance.

-

Fraction Collection: Set the fraction collector to collect fractions based on the UV detector's signal (peak-based collection).

Post-Purification Workflow

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a single TLC plate and elute with the solvent system identified in the method development phase.

-

Pooling and Concentration: Combine the fractions that contain only the pure compound. Remove the solvent using a rotary evaporator to yield the purified this compound.[11]

-

Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Data Summary and Visualization

Chromatographic Parameters

| Parameter | Recommended Value/Setting | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent suitable for separating moderately polar organic compounds. |

| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for tunable polarity to effectively separate a range of impurities. |

| Sample Loading | Dry Loading | Minimizes band broadening and improves separation resolution. |

| Detection | UV (254 nm) | The aromatic nature of the compound allows for sensitive detection. |

| Target Rf (TLC) | 0.2 - 0.4 | Optimal range for good resolution in column chromatography. |

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor Separation (Overlapping Peaks) | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. Try a shallower gradient. |

| Column overloaded with sample. | Reduce the amount of crude material loaded onto the column. | |

| Compound Elutes Too Quickly (Low Retention) | Mobile phase is too polar. | Start with a less polar solvent mixture (e.g., higher percentage of hexane). |

| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., higher percentage of ethyl acetate). |

| Peak Tailing | Sample is interacting too strongly with acidic silica. | Add a small amount (0.1-1%) of triethylamine or acetic acid to the mobile phase to neutralize active sites. |

| Column is poorly packed. | Repack the column ensuring a homogenous and dense bed. |

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps for method development, execution, and analysis, researchers can consistently obtain this key synthetic intermediate with high purity, thereby ensuring the quality and success of subsequent stages in drug discovery and development.

References

- Chemistry For Everyone. (2025).

- Chemistry For Everyone. (2025).

- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.

- University of Colorado Boulder.

- Phenomenex. (2025).

- BUCHI. Slurry packing of chromatography columns can be just as fun as it sounds.

- TCI Chemicals. 1-Bromo-2-fluoro-3-nitrobenzene.

- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.

- ALWSCI. (2024).

- ResearchGate. (n.d.).

- Wikipedia.

- ChemBK. 1-BROMO-3-FLUORO-4-NITROBENZENE.

- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.

- Merck Millipore.

- CommonOrganicChemistry.com. Running a Silica Gel Column.

- Chemistry Hall.

- Chrom Tech, Inc. (2024).

- Quora. (2021).

- Chem-Impex. 1-Bromo-3-fluoro-2-nitrobenzene.

- BenchChem. (2025).

- Professor Dave Explains. (2019).

- LCGC International.

- Journal of Visualized Experiments. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.

- Wikipedia. 4-Fluoronitrobenzene.

- PubChem. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 3. chromtech.com [chromtech.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistryviews.org [chemistryviews.org]

- 9. quora.com [quora.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. orgsyn.org [orgsyn.org]

Application Notes and Protocols: Strategic Reduction of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene and Downstream Utility of 3-Bromo-6-fluoro-4-phenoxyaniline

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized aromatic amines is a critical endeavor. These compounds serve as versatile scaffolds for the construction of complex molecules with tailored biological activities and material properties. Amino-functionalized aromatics, or anilines, are pivotal feedstocks for a wide range of products including polymers, dyes, and pharmaceuticals.[1] The reduction of a nitro group to an amine is a fundamental and powerful transformation in organic synthesis, often installed via electrophilic aromatic substitution and subsequently reduced to unlock a variety of downstream chemical modifications.[1]

This guide focuses on the chemoselective reduction of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene to produce 3-Bromo-6-fluoro-4-phenoxyaniline. This particular molecule is of significant interest due to its trifunctional nature, possessing an amino group, a bromine atom, and a fluorine atom on a diphenyl ether core. This unique combination of reactive sites allows for orthogonal chemical strategies, making it a highly valuable intermediate in drug discovery and development.[2] This document provides a comprehensive analysis of various reduction methodologies, detailed experimental protocols, and an exploration of the subsequent synthetic transformations that this key intermediate can undergo.

Mechanistic Insights: The Journey from Nitro to Amine

The reduction of an aromatic nitro group is a six-electron process that proceeds through a series of intermediates. Understanding this pathway is crucial for optimizing reaction conditions and minimizing the formation of undesired byproducts. The generally accepted mechanism involves the sequential reduction of the nitro group to a nitroso species, followed by a hydroxylamine, and finally to the desired aniline.[1]

Caption: Generalized pathway for the reduction of a nitroarene to an aniline.

Side reactions can occur, particularly the condensation of the nitroso intermediate with the hydroxylamine to form an azoxy compound, which can be further reduced to azo and hydrazo species.[1] The choice of reducing agent and reaction conditions significantly influences the prevalence of these side products.

Causality in Method Selection: Navigating Chemoselectivity

The substrate, this compound, contains two halogen substituents (Br and F) in addition to the nitro group. This necessitates a reduction method that is highly chemoselective to avoid dehalogenation.

-

Catalytic Hydrogenation: While often the method of choice for nitro reductions, palladium on carbon (Pd/C) can catalyze the hydrogenolysis of aryl halides, particularly bromides and iodides.[3] Raney Nickel is a viable alternative as it is generally less prone to causing dehalogenation of aromatic chlorides and bromides.[3]

-

Metal/Acid Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media provides a mild and effective means of reducing nitro groups while preserving aryl halide bonds.[3][4] The Béchamp reduction, which utilizes iron and a dilute acid, is a classic and industrially significant method known for its broad applicability to aromatic nitro compounds.[5][6] Similarly, tin(II) chloride (SnCl₂) offers a mild route to anilines and is compatible with a wide range of functional groups.[3]

Comparative Analysis of Reduction Protocols

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol, Ethyl Acetate | Room Temp. - 50°C | High efficiency, clean reaction, easy product isolation. | Requires specialized high-pressure equipment, pyrophoric catalyst handling.[7][8][9] |

| Béchamp Reduction | Fe, HCl/Acetic Acid | Ethanol/Water, Acetic Acid | Reflux | Low cost, environmentally benign metal, high functional group tolerance.[6][8] | Stoichiometric amounts of iron required, generation of iron oxide sludge can complicate work-up.[6] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Room Temp. - Reflux | Mild conditions, excellent chemoselectivity, good for sensitive substrates.[3][10] | Stoichiometric use of a heavy metal, potential for tin waste.[10] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Rationale: This protocol is chosen for its high efficiency and the reduced risk of dehalogenation compared to Pd/C.[3] It is a clean reaction with a straightforward work-up.

Caption: Workflow for catalytic hydrogenation.

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Ethanol

-

Diatomaceous earth (e.g., Celite®)

-

High-pressure hydrogenation reactor

-

Hydrogen gas supply

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney Nickel slurry (5-10% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.[9]

-

Sealing and Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual air.[11]

-

Pressurization: Pressurize the reactor with hydrogen gas to 50-100 psi.

-

Reaction: Heat the reactor to 30-40°C and stir the mixture vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Filtration: Open the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. Quench the filter cake with plenty of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-6-fluoro-4-phenoxyaniline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Béchamp Reduction using Iron and Acetic Acid

Rationale: This method is a cost-effective and robust alternative to catalytic hydrogenation, with excellent tolerance for aryl halides. It avoids the need for specialized high-pressure equipment.

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol, water, and glacial acetic acid (e.g., a 5:2:1 ratio).

-

Addition of Iron: Heat the mixture to a gentle reflux and add iron powder (3.0-5.0 eq) portion-wise to control the exothermic reaction.

-

Reaction: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through diatomaceous earth to remove the iron and iron oxides. Wash the filter cake with ethanol or ethyl acetate.

-

Neutralization: Combine the filtrates and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the product as described in Protocol 1.

Downstream Reactions: The Synthetic Utility of 3-Bromo-6-fluoro-4-phenoxyaniline

The product, 3-Bromo-6-fluoro-4-phenoxyaniline, is a versatile building block for further molecular elaboration. The presence of the amino and bromo functionalities allows for a range of subsequent transformations.

Caption: Potential downstream reactions of 3-Bromo-6-fluoro-4-phenoxyaniline.

-

Reactions at the Amino Group:

-

Acylation: The amino group can be readily acylated to form amides, which are common structural motifs in pharmaceuticals.

-

Diazotization: The primary amine can be converted to a diazonium salt, a versatile intermediate for Sandmeyer-type reactions to introduce a variety of substituents (e.g., -CN, -OH, -X).

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction can be used to synthesize secondary or tertiary amines.

-

-

Reactions at the Bromo Group (Cross-Coupling):

-

Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[12]

-

Sonogashira Coupling: Palladium/copper co-catalyzed coupling with terminal alkynes provides access to aryl alkynes, which are valuable intermediates for further transformations.[12]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of new carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.

-

The strategic combination of these reactions allows for the rapid diversification of the 3-Bromo-6-fluoro-4-phenoxyaniline core, facilitating the exploration of structure-activity relationships in drug discovery programs.

Safety Considerations

-

Catalytic Hydrogenation: The primary hazards are associated with the use of flammable hydrogen gas under pressure and the pyrophoric nature of catalysts like Raney Nickel.[8][13] All hydrogenation reactions should be conducted in a well-ventilated fume hood, behind a safety shield, using properly rated equipment.[7][9]

-

Metal/Acid Reductions: These reactions can be highly exothermic, especially during the addition of the metal powder. Proper cooling and portion-wise addition of reagents are essential. The use of strong acids requires appropriate personal protective equipment (PPE).

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Campbell, C. D., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

- Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.

-

H.E.L Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Journal of Medicinal Chemistry.

-

Wikipedia. (2023). Béchamp reduction. Retrieved from [Link]

- Oka, K., et al. (2012). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 53(18), 2293-2296.

- Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Accounts of Chemical Research. (2016).

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

- ACS Chemical Health & Safety. (2021).

-

NCERT. (n.d.). Amines. Retrieved from [Link]

- Journal of the American Chemical Society. (1952). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. II.

- Organic Letters. (2021).

- MDPI. (2023).

- Chemical Science. (2024).

- Molecules. (2021).

-

H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved from [Link]

- National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

- Google Patents. (1981).

- Chemistry Stack Exchange. (2023).

- Google Patents. (1980). US4217304A - Continuous reduction process.

- Molecules. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- Molecules. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- DSpace@MIT. (2016).

- National Institutes of Health. (2014).

- ResearchGate. (2023).

- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.

- BenchChem. (n.d.).

- Shroff S. R. Rotary Institute of Chemical Technology. (n.d.).

- H.E.L Group. (2023). Hydrogenation Reaction Safety In The Chemical Industry.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

- University of Florida. (1951). The Action of Raney Nickel on Hala-Nitrobenzenes.

- University of Wisconsin-Madison Chemistry. (n.d.).

- National Institutes of Health. (2023). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

- Chemistry – A European Journal. (2022). A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen.

- ACS Omega. (2021).

- BenchChem. (n.d.).

- Green Chemistry. (2015).

- Trade Science Inc. (2013). Organic CHEMISTRY.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cresset-group.com [cresset-group.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 6. srict.in [srict.in]

- 7. njhjchem.com [njhjchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chem.wisc.edu [chem.wisc.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Welcome to the technical support guide for the synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the causal logic behind these issues and offer field-proven solutions to optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant isomeric impurity in my crude product. What is it and why is it forming?

Answer: The most common isomeric byproduct in this synthesis is 2-(3-Bromophenoxy)-1-fluoro-4-nitrobenzene . Its formation is a direct consequence of the competitive nature of the nucleophilic aromatic substitution (SNAr) mechanism on the 1,2-difluoro-4-nitrobenzene substrate.

Causality & Mechanism: The synthesis proceeds via an SNAr pathway, where the 3-bromophenoxide anion acts as the nucleophile. The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex[1][2].

There are two possible sites of attack on 1,2-difluoro-4-nitrobenzene:

-

C1 Attack (para to -NO₂): Nucleophilic attack at the C1 position, displacing the fluoride ion, is the kinetically and thermodynamically favored pathway. The resulting Meisenheimer complex is significantly stabilized by resonance, with the negative charge delocalized directly onto the oxygen atoms of the nitro group. This pathway yields the desired product .

-

C2 Attack (meta to -NO₂): Attack at the C2 position is less favored. While the negative charge in the intermediate is still stabilized by the aromatic system and the inductive effect of the nitro group, it cannot be directly delocalized onto the nitro group via resonance. This pathway yields the isomeric side product .

Although C1 attack is preferred, the C2 pathway has a viable, albeit higher, activation energy. Elevated reaction temperatures provide sufficient energy to overcome this barrier, leading to a loss of regioselectivity and the formation of the undesired isomer.

Caption: Competing SNAr pathways leading to the desired product and its isomer.

Troubleshooting & Prevention:

-

Temperature Control: Maintain the lowest effective reaction temperature. Start with trials at room temperature or slightly elevated (e.g., 40-50°C) and only increase if the reaction rate is insufficient. High temperatures (e.g., >100°C) will invariably lead to higher percentages of the undesired isomer.

-

Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) and facilitate the SNAr reaction at lower temperatures.

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. Using an excessively strong base can sometimes accelerate side reactions.

Q2: My mass spectrometry results show a high molecular weight species. What is it and how do I avoid it?

Answer: This high molecular weight impurity is almost certainly the double substitution product, 1,2-bis(3-bromophenoxy)-4-nitrobenzene . It arises when a second molecule of 3-bromophenoxide displaces the remaining fluorine atom on your desired product.

Causality & Mechanism: The fluorine atom on the desired product, this compound, is still on an activated aromatic ring, albeit less activated than the starting material due to the electron-donating nature of the newly formed ether linkage. Under forcing conditions, it can undergo a second SNAr reaction.

Factors Promoting Double Substitution:

-

Incorrect Stoichiometry: Using a significant excess of 3-bromophenol (>1.2 equivalents).

-

High Temperature: Provides the necessary activation energy for this slower, secondary reaction.

-

Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material (1,2-difluoro-4-nitrobenzene) has been consumed.

Troubleshooting & Prevention:

-

Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of 3-bromophenol (e.g., 1.05 equivalents) to ensure full conversion of the limiting reagent without providing a large excess that would drive the second substitution.

-

Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Quench the reaction as soon as the 1,2-difluoro-4-nitrobenzene is consumed.

-

Controlled Addition: For larger-scale reactions, consider the slow addition of the 3-bromophenol/base slurry to the solution of 1,2-difluoro-4-nitrobenzene. This maintains a low instantaneous concentration of the nucleophile, suppressing the second reaction.

| Reactant Ratio (Phenol:Difluorobenzene) | Expected Outcome | Prevention Strategy |

| 1.05 : 1 | High yield of desired product, minimal double substitution. | Recommended |

| 1.5 : 1 | Increased double substitution, especially at high temp. | Reduce ratio. |

| 2.1 : 1 | Significant formation of double substitution product. | Avoid. Use for synthesizing the bis-ether if desired. |

| Table 1. Effect of Reactant Stoichiometry on Product Distribution. |

Q3: My crude product is difficult to purify due to persistent phenolic impurities. What is their origin?

Answer: Phenolic impurities typically stem from two sources: unreacted 3-bromophenol and hydrolysis byproducts such as 2-fluoro-4-nitrophenol .

Causality & Troubleshooting:

-

Unreacted 3-Bromophenol:

-

Cause: Incomplete reaction. This can be due to insufficient base to fully deprotonate the phenol, low reaction temperature, or insufficient reaction time.

-

Troubleshooting: Ensure you use at least one equivalent of base (e.g., K₂CO₃) per equivalent of phenol. Ensure the base is anhydrous and finely powdered for maximum surface area. Confirm reaction completion via TLC before workup.

-

-

Hydrolysis Byproducts:

-

Cause: Presence of water in the reaction mixture. The hydroxide ion (OH⁻), formed from water reacting with the base, is a potent nucleophile that can compete with the 3-bromophenoxide. It can react with the starting 1,2-difluoro-4-nitrobenzene to form nitrophenols.

-

Troubleshooting: This is a critical control point.

-

Dry Reagents: Use anhydrous grade solvents. If unavailable, dry them using appropriate methods (e.g., molecular sieves).

-

Dry Base: The most common culprit is hydrated potassium carbonate. Dry K₂CO₃ in an oven (>120°C) for several hours before use and cool in a desiccator.

-

-

Caption: Troubleshooting workflow for phenolic impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize side product formation.

-

Reagent Preparation:

-

Add 1,2-difluoro-4-nitrobenzene (1.0 eq) and anhydrous, finely powdered K₂CO₃ (1.5 eq) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Add anhydrous DMF to the flask (approx. 5-10 mL per gram of the limiting reagent).

-

In a separate flask, dissolve 3-bromophenol (1.05 eq) in a small amount of anhydrous DMF.

-

-

Reaction Execution:

-

Begin stirring the slurry in the reaction flask under a nitrogen atmosphere.

-

Heat the mixture to 50°C.

-

Using a syringe pump or dropping funnel, add the 3-bromophenol solution to the reaction flask over 30-60 minutes.

-

Maintain the reaction temperature at 50°C. Monitor the reaction every hour by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting 1,2-difluoro-4-nitrobenzene spot has disappeared (typically 2-4 hours).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash with 1M NaOH solution to remove any unreacted phenol, followed by a water wash, and finally a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Protocol 2: Purification by Column Chromatography

-

Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 95:5).

-

Elution:

-

Load the adsorbed crude product onto the column.

-

Begin elution with 95:5 Hexane:Ethyl Acetate. The less polar double substitution product and isomeric byproduct will elute first.

-

Gradually increase the polarity to 90:10 or 85:15 Hexane:Ethyl Acetate to elute the desired product.

-

Collect fractions and analyze by TLC to isolate the pure product.

-

References

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from [Link]

- Google Patents. (CN101648890A). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Google Patents. (CN109354569A). A kind of preparation method of 1,3-dibromo-4-fluorobenzene.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (2018). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

SciELO México. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

Chegg. (2021). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Retrieved from [Link]

-

PubMed. (1998). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

University of Babylon Private CDN. (n.d.). Phenols and Aryl Halides. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a complex polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted ¹³C NMR spectrum based on established principles of substituent chemical shift (SCS) effects. This prediction will be critically compared with experimental data from structurally related analogues to provide a robust framework for spectral interpretation and assignment.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum of this compound is predicted to exhibit 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in Table 1. These values were calculated using the principle of additivity of substituent chemical shift (SCS) effects, starting from the base value for benzene (128.5 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ring A | |

| C-1 | 151.7 |

| C-2 | 154.5 (d, ¹JCF ≈ 250 Hz) |

| C-3 | 118.9 (d, ²JCF ≈ 20 Hz) |

| C-4 | 142.1 |

| C-5 | 126.1 (d, ⁴JCF ≈ 3 Hz) |

| C-6 | 120.0 (d, ³JCF ≈ 5 Hz) |

| Ring B | |

| C-1' | 157.9 |

| C-2' | 118.8 |

| C-3' | 122.7 |

| C-4' | 131.2 |

| C-5' | 124.6 |

| C-6' | 133.5 |

Note: The chemical shifts are estimated based on additivity rules and may deviate from experimental values. The carbon attached to fluorine (C-2) is expected to appear as a doublet with a large one-bond coupling constant (¹JCF), and other carbons in its vicinity will show smaller couplings.

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts, a comparative analysis with experimentally determined ¹³C NMR data of simpler, analogous compounds is essential. This approach allows for the assessment of the individual and combined effects of the substituents.

Ring A: The 2-Fluoro-4-nitrophenoxy Moiety

The substitution pattern on Ring A is highly complex. We can draw comparisons with 1-fluoro-4-nitrobenzene . The experimental ¹³C NMR data for 1-fluoro-4-nitrobenzene provides a foundational understanding of the interplay between the fluorine and nitro groups.

Table 2: Experimental ¹³C NMR Data for Analogue Compounds

| Compound | Carbon Atom | Experimental Chemical Shift (δ, ppm) |

| 1-Fluoro-4-nitrobenzene | C-1 (C-F) | 164.1 (d, ¹JCF = 252 Hz) |

| C-2/C-6 | 116.5 (d, ²JCF = 23 Hz) | |

| C-3/C-5 | 126.2 (d, ³JCF = 9 Hz) | |

| C-4 (C-NO₂) | 148.8 | |

| 3-Bromoanisole | C-1 (C-OCH₃) | 159.9 |

| C-2 | 112.1 | |

| C-3 (C-Br) | 122.8 | |

| C-4 | 130.6 | |

| C-5 | 121.2 | |

| C-6 | 117.1 | |

| 1,3-Dibromobenzene [1] | C-1/C-3 | 123.1 |

| C-2 | 133.3 | |

| C-4/C-6 | 130.5 | |

| C-5 | 128.9 |

The strong deshielding effect of the fluorine atom on the directly attached carbon (C-1) and the significant C-F coupling constants are evident in 1-fluoro-4-nitrobenzene. The nitro group, a strong electron-withdrawing group, deshields the para carbon (C-4). In our target molecule, the additional phenoxy group at C-1 will further influence these shifts.

Ring B: The 3-Bromophenoxy Moiety

For Ring B, 3-bromoanisole serves as a reasonable analogue for the 3-bromophenoxy group, with the methoxy group mimicking the electronic effect of the ether linkage. The experimental data for 3-bromoanisole shows the ipso-carbon to the bromine (C-3) around 122.8 ppm, which is influenced by the "heavy atom effect" that causes an upfield shift compared to what would be expected based on electronegativity alone[2]. The carbon attached to the oxygen is significantly deshielded.

Causality Behind Experimental Choices and Spectral Interpretation

The prediction of the ¹³C NMR spectrum of this compound is a systematic process grounded in the fundamental principles of NMR spectroscopy. The following workflow outlines the logic and the self-validating nature of this approach.

Caption: Workflow for the prediction of the ¹³C NMR spectrum.

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds, as it offers good solubility and its own ¹³C signal (a triplet at ~77 ppm) serves as a convenient internal reference. Tetramethylsilane (TMS) is the universal primary reference (δ = 0.0 ppm).

Experimental Protocol for ¹³C NMR Acquisition

For the future acquisition of the experimental spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (e.g., 400 MHz for ¹H).

-

Tune and match the carbon probe.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 1024 to 4096, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz.

-

Fourier transform the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Integrate the peaks (note: in standard ¹³C NMR, integrals are not always quantitative).

-

Perform peak picking to generate a list of chemical shifts.

-

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By leveraging the principle of substituent additivity and making critical comparisons with known analogues, we have established a reliable framework for the interpretation of its complex spectrum. The detailed methodology and proposed experimental protocol offer a clear path for future empirical verification and further structural studies. This approach underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret complex data with a high degree of confidence.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. [Link]

-

NIST WebBook. Benzene, 1-fluoro-4-nitro-. [Link]

-

PubChem. 3-Bromoanisole. [Link]

-

PubChem. 1,3-Dibromobenzene. [Link]

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene